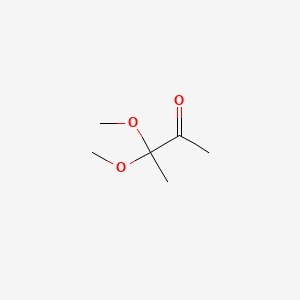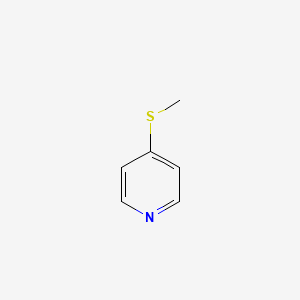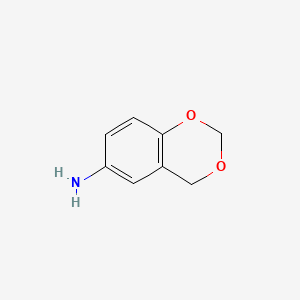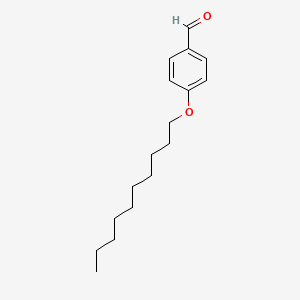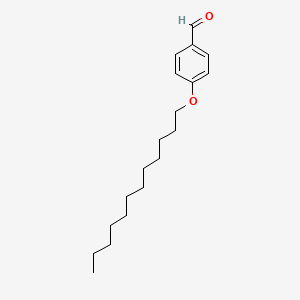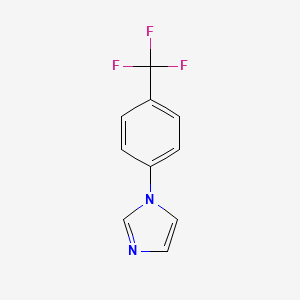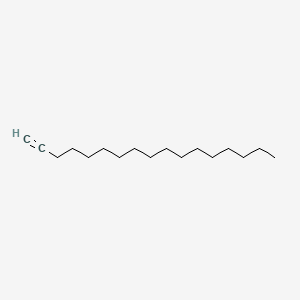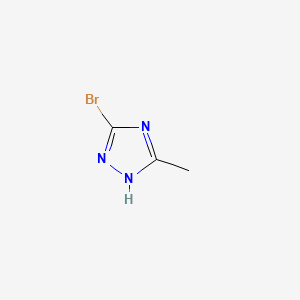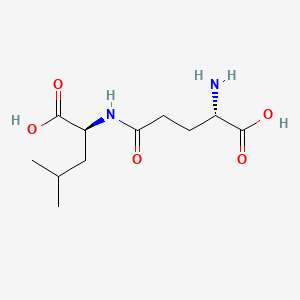
γ-谷氨酰亮氨酸
描述
Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine . It is a natural product found in Drosophila melanogaster, Phaseolus vulgaris, and other organisms .
Synthesis Analysis
The optimum conditions for a biocatalytic synthesis of γ-Glu-Leu were determined to be 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), and Bl GGT at a working concentration of 2.0 U/mL . Upon a 5-h incubation of the reaction mixture at 50°C, the product yield could reach approximately 52% .
Molecular Structure Analysis
The molecular formula of gamma-Glu-leu is C11H20N2O5 . The IUPAC name is (2 S )-2- [ [ (4 S )-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid . The molecular weight is 260.29 g/mol .
Chemical Reactions Analysis
Wild-type yeast cells were shown to produce this peptide during cultivation in minimal synthetic medium . Two different biosynthetic pathways for this peptide were identified . The first pathway consisted of two steps. In the first step, γ-Glu-Val (γ-EV) was produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV was combined with glycine by the glutathione synthetase (GS) Gsh2p .
Physical And Chemical Properties Analysis
Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine .
科学研究应用
Food Science: Enhancing Flavor Profiles
Gamma-Glu-Leu is recognized as a kokumi compound, which contributes to the mouthfulness, complexity, and continuity of taste in foodstuffs . It has been identified in several ripened cheeses such as Gouda, Camembert, Shropshire blue, and Comté, as well as in sourdough bread fermented with Lactobacillus reuteri . The compound enhances the umami flavor and is used to improve the overall taste experience in culinary applications.
Microbiology: Microbial Metabolite Study
In microbiological research, gamma-Glu-Leu serves as a model compound for studying microbial metabolites . It is produced by certain strains of Penicillium roquefortii, a fungus used in blue cheese production. Understanding its biosynthesis pathways can provide insights into microbial ecology and the production of flavor compounds.
作用机制
Target of Action
Gamma-Glu-Leu, a dipeptide composed of gamma-glutamate and leucine , is a proteolytic breakdown product of larger proteins . It has been found to target the Glutathione synthetase , an enzyme involved in the biosynthesis of glutathione, a critical antioxidant in cells.
Mode of Action
It is known that leucine, one of the constituents of this dipeptide, can activate the mammalian target of rapamycin (mtor) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .
Biochemical Pathways
Gamma-Glu-Leu is involved in several biochemical pathways. It is a part of the Glutamate Metabolism and Cysteine Metabolism pathways . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress.
Result of Action
Gamma-Glu-Leu has been associated with the risk of cardio-metabolic diseases, such as obesity, metabolic syndrome, and type 2 diabetes . It is also known to enhance the mouthfulness, complexity, and continuity of taste in a variety of foodstuffs .
Action Environment
The action of Gamma-Glu-Leu can be influenced by various environmental factors. For instance, it has been found in several ripened cheeses, including Gouda, Camembert, Shropshire blue, and Comté, as well as sourdough bread . This suggests that the food matrix and the process of fermentation may influence the formation and action of Gamma-Glu-Leu.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMARDICOWMQP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glu-leu | |
CAS RN |
2566-39-4 | |
| Record name | γ-Glutamylleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between γ-Glu-Leu and cardio-metabolic health?
A: Research suggests a potential causal link between elevated γ-Glu-Leu levels and increased risk for several cardio-metabolic issues, such as obesity, metabolic syndrome, and type 2 diabetes. [] While the exact mechanisms are still being investigated, this association highlights γ-Glu-Leu as a potential target for further research into managing these conditions.
Q2: How does the structure of γ-Glu-Leu contribute to its biological activity, particularly in the context of taste perception?
A: γ-Glu-Leu belongs to a group of γ-L-glutamyl dipeptides known to contribute to the "kokumi" taste sensation, which is characterized by mouthfulness, thickness, and long-lasting flavor complexity. [] This sensation is particularly noticeable in matured Gouda cheese, where γ-Glu-Leu and similar peptides are found in significant concentrations. The specific structure of γ-Glu-Leu, with its gamma-linked glutamyl residue, seems crucial for this activity, as its alpha-linked counterpart does not elicit the same effect.
Q3: What enzymes are known to interact with γ-Glu-Leu?
A: Research has identified an enzyme in the bacterium Actinobacillus actinomycetemcomitans that can hydrolyze γ-Glu-Leu. [] This enzyme, classified as a γ-glutamyl peptide-hydrolyzing enzyme, specifically targets and cleaves the γ-glutamyl bond in γ-Glu-Leu and other similar peptides. Notably, this bacterial enzyme shares similarities with mammalian γ-glutamyl transpeptidase, suggesting potential common mechanisms of action and highlighting the importance of γ-Glu-Leu processing in various biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






